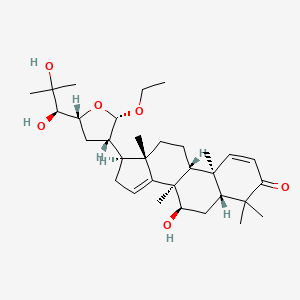

Protoxylocarpin B

Description

Protoxylocarpin B is a terpenoid-derived compound hypothesized to belong to the protoxylocarpin family, a group of secondary metabolites predominantly isolated from plants in the Meliaceae family (e.g., Toona and Xylocarpus species). While direct structural or functional data for this compound are absent in the provided evidence, its nomenclature suggests a structural relationship to Protoxylocarpin D (compound 7), which was isolated from the 95% ethanol extract of 香椿树皮 (Chinese Toon bark) alongside other terpenoids and limonoids .

Properties

Molecular Formula |

C32H50O6 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27-,30-,31+,32-/m0/s1 |

InChI Key |

SXUJYCUCLFTRKW-QCQONPKFSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C |

Canonical SMILES |

CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Protoxylocarpin B (inferred) and structurally or functionally analogous compounds isolated from the same source (Chinese Toon bark), based on :

| Compound Name | Class/Type | Key Structural Features | Reported Bioactivities |

|---|---|---|---|

| Protoxylocarpin D (7) | Triterpenoid | Polyoxygenated skeleton; acetate moiety | Antiproliferative, antimicrobial |

| Gedunin (6) | Limonoid | Tetranortriterpenoid; furanolactone ring | Anti-inflammatory, antimalarial |

| β-Sitosterol (2) | Phytosterol | Sterol backbone with hydroxyl group | Cholesterol-lowering, anti-cancer |

| Holstinone B (8) | Limonoid | Decarbonylated limonoid scaffold | Cytotoxic (e.g., against HeLa cells) |

| Methyl Betulinate (1) | Triterpenoid ester | Lupane-type skeleton; methyl esterification | Antioxidant, hepatoprotective |

Key Observations:

Structural Diversity: Protoxylocarpin D and B (hypothesized) likely share a triterpenoid backbone distinct from limonoids like Gedunin and Holstinone B, which feature furanolactone or decarbonylated structures. β-Sitosterol, a phytosterol, lacks the polycyclic complexity of protoxylocarpins but shares lipid-modulating roles .

Protoxylocarpin D (7) may have overlapping antimicrobial properties with Holstinone B (8), though the latter shows stronger cytotoxicity in cancer cell lines .

Biosynthetic Pathways: Protoxylocarpins and limonoids (e.g., Gedunin) both originate from the mevalonate pathway but diverge in later modifications, such as oxidation and cyclization patterns .

Q & A

Q. What ethical considerations apply to this compound research involving animal or human models?

- Methodological Answer : Adhere to institutional animal care (IACUC) or human ethics (IRB) guidelines. For animal studies, minimize sample sizes via power analysis and employ humane endpoints. In human trials, ensure informed consent and data anonymization. Use in silico or organoid models as alternatives where feasible .

Data Presentation and Validation

Q. How should contradictory data on this compound’s stability be addressed in publications?

- Methodological Answer : Clearly report experimental conditions (e.g., temperature, pH, light exposure) and validate stability via accelerated degradation studies. Use Arrhenius plots to predict shelf-life. Disclose conflicts in supplementary materials and propose hypotheses (e.g., isomerization, oxidation) for further investigation .

Q. What are the best practices for visualizing this compound’s structural and activity data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.